

5-Amino-3H-pyrazol-3-ol basic properties and structure

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Compound of Interest

Compound Name: 5-Amino-3H-pyrazol-3-ol

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An In-Depth Technical Guide to **5-Amino-3H-pyrazol-3-ol**: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3H-pyrazol-3-ol, and its tautomers, represent a cornerstone in heterocyclic chemistry, serving as a versatile building block in the synthesis of a multitude of biologically active compounds.[1][2] Pyrazole derivatives are integral to medicinal chemistry, forming the structural core of pharmaceuticals with applications as anticancer, anti-inflammatory, antifungal, and antibacterial agents.[1][3][4] This guide provides a detailed examination of the fundamental properties and structural nuances of **5-Amino-3H-pyrazol-3-ol**, offering insights into its synthesis, characterization, and inherent reactivity. A deep understanding of its tautomeric nature is particularly crucial, as it dictates the molecule's physicochemical properties and its behavior in biological systems and synthetic pathways.[5][6]

Molecular Structure and Tautomerism

A critical feature of **5-Amino-3H-pyrazol-3-ol** is its existence as a mixture of interconverting tautomers. This phenomenon, primarily annular prototropic tautomerism, involves the migration

of a proton between the two adjacent nitrogen atoms of the pyrazole ring and between the ring and its exocyclic functional groups.[5][7] The main equilibrium involves three primary forms: the amino-hydroxy, the imino-keto, and the amino-keto forms.

- 5-Amino-1H-pyrazol-3-ol (Amino-Hydroxy form): An aromatic structure with distinct amino (-NH₂) and hydroxyl (-OH) groups.
- 5-Imino-2,5-dihydro-1H-pyrazol-3-ol (Imino-Keto form): Involves proton migration from the exocyclic amino group to a ring nitrogen. However, studies suggest that imino forms are generally less stable and not significantly populated in the equilibrium.[6]
- 5-Amino-1,2-dihydro-3H-pyrazol-3-one (Amino-Keto form): This is often the most stable and predominant tautomer.[8] Its stability is attributed to the formation of a conjugated amide-like system within the ring. The IUPAC name for this predominant form is 5-amino-1,2-dihydropyrazol-3-one.[8]

The position of this equilibrium is a delicate balance influenced by intramolecular electronic effects and intermolecular interactions with the surrounding environment, such as the solvent. [5] Polar protic solvents can influence the equilibrium through specific hydrogen bonding interactions.[5]

Tautomeric forms of **5-Amino-3H-pyrazol-3-ol**.

Core Physicochemical Properties

The fundamental properties of **5-Amino-3H-pyrazol-3-ol** are summarized below. These values primarily correspond to the most stable tautomer, 5-Amino-1,2-dihydro-3H-pyrazol-3-one.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₅ N ₃ O	[9]
Molecular Weight	99.09 g/mol	[8][9]
CAS Number	145092-03-1, 28491-52-3	[8]
Appearance	White to off-white or light yellow solid/crystalline solid	[10]
Melting Point	Data not consistently available; pyrazolones generally have high melting points.	
Solubility	Soluble in water and various organic solvents.[10]	
pKa	Data not readily available.	
LogP	-0.7148	[9]
Hydrogen Bond Donors	3	[9]
Hydrogen Bond Acceptors	2	[9]
InChIKey	QZBGOTVBHYKUDS-UHFFFAOYSA-N	[8]
SMILES	C1=C(NNC1=O)N	[8]

Synthesis Protocol: Hydrolytic Decarboxylation

A common and efficient method for synthesizing substituted aminopyrazoles involves the hydrolytic decarboxylation of corresponding pyrazole-4-carboxylates.[11] This approach is often facilitated by microwave irradiation, which can significantly reduce reaction times.[11]

Objective: To synthesize 3-amino-substituted 5-aminopyrazoles from their corresponding ethyl 5-aminopyrazole-4-carboxylate precursors.

Materials:

- Ethyl 5-aminopyrazole-4-carboxylate derivative
- 2M Sodium Hydroxide (NaOH) solution
- Microwave reactor (e.g., Monowave 50) or sealed vessel for conventional heating
- Filtration apparatus
- Ethanol (for washing)

Step-by-Step Methodology:

- **Reaction Setup:** In a microwave-safe sealed vessel, combine the starting ethyl 5-aminopyrazole-4-carboxylate (1.0 mmol) with an aqueous solution of 2M NaOH (5 mL).
 - **Causality:** The basic medium (NaOH) is essential for the hydrolysis of the ester group to a carboxylic acid, which is the intermediate step before decarboxylation.[\[11\]](#) Using an acid instead of a base will result in the recovery of the starting material.[\[11\]](#)
- **Microwave Irradiation:** Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10 minutes).
 - **Causality:** Microwave heating provides rapid and uniform energy transfer, accelerating the rate of both the hydrolysis and subsequent decarboxylation reactions, leading to significantly higher efficiency compared to conventional heating methods.[\[11\]](#)
- **Product Isolation:** After the reaction is complete, cool the vessel to room temperature. The desired 5-aminopyrazole product often precipitates out of the solution.
 - **Causality:** The product is typically less soluble in the aqueous basic solution upon cooling, allowing for straightforward isolation.
- **Purification:** Collect the solid product by simple filtration. Wash the collected solid with cold water and then a small amount of cold ethanol to remove any residual impurities.
 - **Causality:** Washing removes unreacted starting materials and inorganic salts, yielding a product of high purity without the need for more complex purification techniques like column chromatography.[\[11\]](#)

- **Drying and Characterization:** Dry the purified product under vacuum. The structure and purity should then be confirmed by spectroscopic methods (NMR, IR, MS).

Spectroscopic Characterization

Confirming the structure of **5-Amino-3H-pyrazol-3-ol** and identifying the predominant tautomer relies on a combination of spectroscopic techniques.[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H NMR:** The spectrum can be complex due to tautomerism and proton exchange. In a solvent like DMSO-d₆, one might observe broad signals for the -NH and -OH protons.[\[11\]](#)[\[14\]](#) The pyrazole ring protons typically appear as doublets in the aromatic region (e.g., δ 5.5-7.5 ppm).[\[14\]](#) The presence of multiple sets of signals can indicate a slow equilibrium between tautomers on the NMR timescale.[\[11\]](#)
- **¹³C NMR:** The chemical shifts of the ring carbons are sensitive to the tautomeric form. The carbonyl carbon (C=O) of the amino-keto tautomer would appear significantly downfield (e.g., >160 ppm). Aromatic carbons in the amino-hydroxy form would have distinct chemical shifts.[\[12\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the functional groups present and inferring the dominant tautomeric form.[\[3\]](#)[\[7\]](#)[\[8\]](#)

- **Amino-Keto Tautomer:**
 - N-H stretching (Amine & Amide): Multiple broad bands in the 3200-3500 cm⁻¹ region.[\[3\]](#)
 - C=O stretching (Amide/Lactam): A strong absorption band around 1630-1680 cm⁻¹.[\[3\]](#)
 - N-H bending: Around 1600-1650 cm⁻¹.
- **Amino-Hydroxy Tautomer:**
 - O-H stretching: A broad band around 3200-3600 cm⁻¹.

- N-H stretching: Sharp bands around 3300-3500 cm^{-1} .
- C=N and C=C stretching: Bands in the 1500-1650 cm^{-1} region.

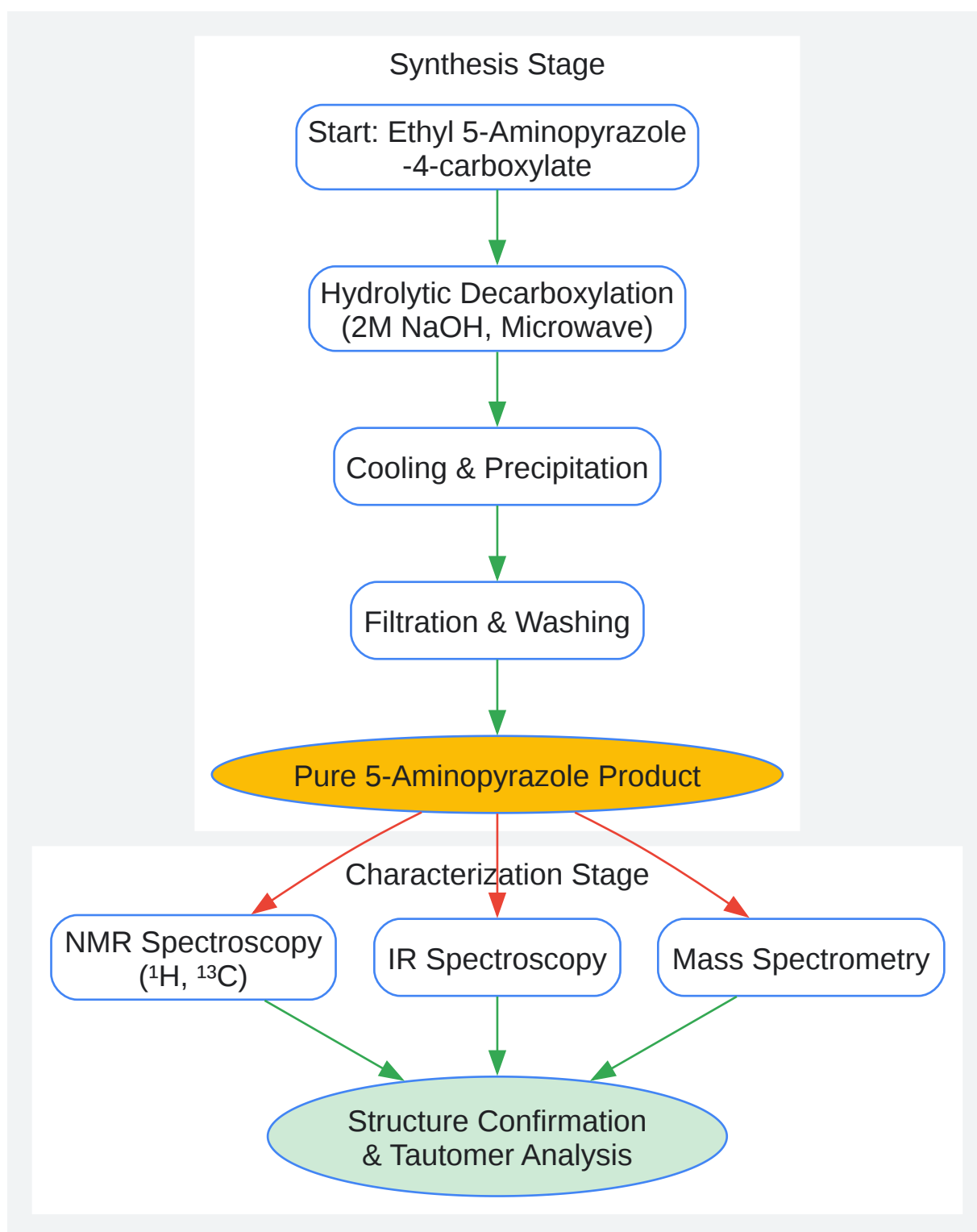
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[15][16]

- Molecular Ion Peak (M^+): The spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound ($m/z = 99.04$).
- Fragmentation: Common fragmentation pathways for pyrazoles can include the loss of small neutral molecules like HCN, N_2 , and CO.[16] The specific fragmentation pattern can help in elucidating the structure of the most abundant isomer in the gas phase.

Experimental Workflow Diagram

The following diagram outlines the general workflow from the synthesis of 5-aminopyrazole derivatives to their comprehensive characterization.



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Workflow for the synthesis and characterization of 5-aminopyrazoles.

Reactivity and Synthetic Applications

5-Amino-3H-pyrazol-3-ol is a valuable synthon due to its multiple reactive sites. The amino group, the active methylene group (in the keto form), and the ring nitrogens can all participate in further chemical transformations. It serves as a key intermediate for the synthesis of various fused heterocyclic systems, such as:

- Pyranopyrazoles: Synthesized through a three-component reaction of pyrazol-5-ones, aldehydes, and malononitrile.[15]
- Imidazo[1,2-b]pyrazoles: Formed by reacting 5-aminopyrazoles with reagents like chloroacetyl chloride or hydroximoyl chlorides.[1]
- Pyrazolo[1,5-a]pyrimidines: A privileged motif in medicinal chemistry, often synthesized from 3(5)-aminopyrazoles.[2]

The specific tautomer present during a reaction will dictate the final product, making control of the reaction conditions paramount for achieving desired synthetic outcomes.

References

- A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE.
- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). [URL: Not available]
- Tautomerism in substituted 3-aminopyrazoles. Benchchem.
- 5-Amino-1H-pyrazol-3-ol 145092-03-1 wiki. Guidechem.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- 5-amino-1H-pyrazol-3-ol | 28491-52-3. Sigma-Aldrich.
- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). MDPI.
- 5-Amino-1H-pyrazol-3(2H)-one | 28491-52-3. ChemScene.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2019). Royal Society of Chemistry.
- Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub.
- 3(5)-aminopyrazole. Organic Syntheses.
- ¹H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate.
- A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. (2011). ResearchGate.
- Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science.
- 3-Amino-5-hydroxypyrazole. PubChem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
- CAS 28491-52-3: 3-Amino-5-hydroxypyrazole. CymitQuimica.
- 3-Amino-5-methylpyrazole. CAS Common Chemistry.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2011). [URL: Not available]
- 5-Amino-1H-pyrazol-3-ol | 145092-03-1. Sigma-Aldrich.
- 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. (2022). MDPI.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research.

- 5-Amino-1H-pyrazol-3(2H)-one | 28491-52-3. BLDpharm.
- 5-Amino-1H-pyrazol-3-ol | 145092-03-1. Sigma-Aldrich.
- Combination of 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one and azine frameworks for insensitive, heat-resistant energetic materials. (2022). Royal Society of Chemistry.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
- Recent progress in the chemical reactivity of 3-Amino-1 H -pyrazol-5(4 H)-one derivatives (part II). (2022). ResearchGate.
- 145092-03-1 CAS Manufactory. ChemicalBook.
- 3-Amino-5-hydroxy-1H-pyrazole - Optional[UV-VIS] - Spectrum. SpectraBase.
- 3-amino-1-phenyl-1h-pyrazol-5-ol. PubChemLite.
- 5-amino-1H-pyrazol-3-ol | 28491-52-3. Sigma-Aldrich.

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Sources

1. [A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules \[scirp.org\]](#)
2. [mdpi.com \[mdpi.com\]](#)
3. [mdpi.com \[mdpi.com\]](#)
4. [researchgate.net \[researchgate.net\]](#)
5. [pdf.benchchem.com \[pdf.benchchem.com\]](#)
6. [encyclopedia.pub \[encyclopedia.pub\]](#)

- [7. mdpi.com \[mdpi.com\]](#)
- [8. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [9. chemscene.com \[chemscene.com\]](#)
- [10. CAS 28491-52-3: 3-Amino-5-hydroxypyrazole | CymitQuimica \[cymitquimica.com\]](#)
- [11. fileserv-az.core.ac.uk \[fileserv-az.core.ac.uk\]](#)
- [12. rsc.org \[rsc.org\]](#)
- [13. benthamdirect.com \[benthamdirect.com\]](#)
- [14. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [15. asianpubs.org \[asianpubs.org\]](#)
- [16. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen \[intechopen.com\]](#)
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